molecular formula C21H18ClN5O3 B3002497 3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896822-54-1

3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3002497
CAS No.: 896822-54-1
M. Wt: 423.86
InChI Key: QUKHPLPDPHQQKT-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazo[2,1-f]purine-dione derivative characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • A furan-2-ylmethyl substituent at position 8, contributing to electronic modulation and metabolic stability.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-16-7-4-8-30-16)24(2)21(29)27(19(17)28)11-14-5-3-6-15(22)9-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKHPLPDPHQQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its CAS number 900135-20-8 , is a member of the imidazopurine family. This compound has garnered interest due to its potential biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C₁₈H₁₈ClN₅O₃
  • Molecular Weight : 387.8 g/mol
  • Structural Features : The compound features a chlorobenzyl group and a furan moiety, which are significant in influencing its biological interactions.

Anticancer Activity

Research indicates that derivatives of imidazopurine compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism has been observed in various cancer cell lines, including breast and glioblastoma cancers.
  • Case Study : A study demonstrated that similar imidazopurine derivatives showed IC₅₀ values ranging from 5 to 15 μM against various cancer cell lines, indicating potent cytotoxic effects (Goreti Ribeiro Morais et al.) .
CompoundCell LineIC₅₀ (μM)Mechanism
Compound AMCF-7 (Breast)7.5Apoptosis induction
Compound BU87 (Glioblastoma)10.0Caspase activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Inhibition Studies : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity.
BacteriaMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Escherichia coli20014

This suggests that the compound may be useful in developing new antimicrobial agents.

Other Biological Activities

Emerging studies have suggested that imidazopurines can also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX).

  • COX Inhibition : A related study reported an IC₅₀ of approximately 3.11 μM for COX-2 inhibition with selectivity over COX-1, highlighting the potential for therapeutic applications in inflammatory diseases.

Research Findings

Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of imidazopurines:

  • Synthesis Variants : Variants with different substituents at positions 3 and 8 have shown varying degrees of biological activity, suggesting that slight modifications can lead to enhanced efficacy.
  • Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in cancer progression and inflammation, warranting further investigation into their therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[2,1-f]purine-dione derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of the target compound and its analogs:

Structural and Functional Comparison

Compound Substituents Key Biological Activities
Target compound : 3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione - 3-(3-Cl-benzyl)
- 8-(furan-2-ylmethyl)
- 1,7-dimethyl
Inferred: Potential PDE4B1/PDE10A inhibition (based on furan’s π-π stacking and Cl’s binding) .
Compound 5 () - 8-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)
- 1,3-dimethyl
- PDE4B1/PDE10A inhibition (IC₅₀: <100 nM).<="" antagonism="" d2="" receptor="" td="">
Compound in - 3-(2-chlorobenzyl)
- 1,7-dimethyl
- TGF-β suppression (IC₅₀: ~5 µM)
- Anticancer and antifibrotic activity .
Compound in - 3-(2-Cl-6-F-benzyl)
- 8-(furan-2-ylmethyl)
- 1-methyl
Inferred: Enhanced metabolic stability due to fluorination; potential kinase inhibition .

Key Findings

Substituent Position and Halogenation :

  • The 3-benzyl position is critical for target engagement. The 3-chlorobenzyl group in the target compound may offer stronger hydrophobic interactions than 2-chlorobenzyl () or 2-Cl-6-F-benzyl (), influencing receptor selectivity .
  • Fluorination () improves metabolic stability but may reduce polar interactions compared to chlorination.

Heteroaromatic vs. In contrast, 4-methylphenyl () or isoquinolinyl () groups at position 8 favor larger binding pockets (e.g., PDE10A’s catalytic site).

Methylation Effects :

  • 1,7-dimethylation (target compound and ) reduces oxidative metabolism, extending half-life compared to 1-methyl derivatives () .

Research Implications

  • PDE Inhibition : The furan-2-ylmethyl group in the target compound likely mimics the ribose moiety of cAMP, a PDE substrate, suggesting competitive inhibition (analogous to ’s Compound 5) .
  • Kinase Selectivity: The absence of a cyanophenyl group (cf. ’s kinase-targeting compound) suggests divergent targets, emphasizing the need for broad-spectrum screening .

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